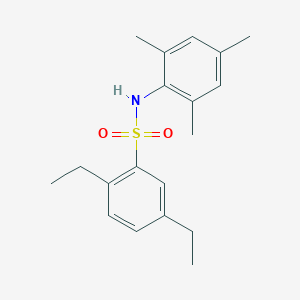![molecular formula C26H27NO6S B281008 Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as PSMT or PMSF ester. It is a synthetic derivative of the natural compound naphthoquinone.
科学的研究の応用
PSMT has been used in several scientific research applications. It has been shown to inhibit the activity of serine proteases, which are enzymes involved in blood clotting, inflammation, and other physiological processes. PSMT has also been used as a tool to study the role of serine proteases in disease states, such as cancer and cardiovascular disease. Additionally, PSMT has been used as a substrate for the detection and quantification of serine protease activity in biological samples.
作用機序
PSMT inhibits serine proteases by irreversibly binding to their active sites. This binding occurs through the formation of a covalent bond between the sulfonyl group of PSMT and the serine residue in the active site of the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
PSMT has been shown to have several biochemical and physiological effects. It inhibits the activity of serine proteases, which can lead to a decrease in inflammation and blood clotting. PSMT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, PSMT has been shown to have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
実験室実験の利点と制限
PSMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a specific inhibitor of serine proteases, which allows for the selective inhibition of these enzymes in biological samples. However, PSMT has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. Additionally, PSMT may have off-target effects on other enzymes, which could complicate data interpretation.
将来の方向性
There are several future directions for the use of PSMT in scientific research. One potential application is the development of PSMT-based therapies for diseases involving serine proteases, such as cancer and cardiovascular disease. PSMT may also be used as a tool to study the role of serine proteases in other physiological processes, such as immune function and wound healing. Additionally, PSMT may be used in combination with other inhibitors to achieve synergistic effects on serine protease activity.
合成法
The synthesis of PSMT involves the reaction of 5-hydroxy-2-methylnaphthalene-1-carboxylic acid with 4-methoxybenzenesulfonyl chloride, followed by the addition of pentanol and triethylamine. The resulting ester is then treated with sodium hydroxide to obtain PSMT. This synthesis method has been optimized to produce high yields of PSMT with good purity.
特性
分子式 |
C26H27NO6S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
pentyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO6S/c1-4-5-8-15-32-26(28)24-17(2)33-25-21-10-7-6-9-20(21)23(16-22(24)25)27-34(29,30)19-13-11-18(31-3)12-14-19/h6-7,9-14,16,27H,4-5,8,15H2,1-3H3 |
InChIキー |
FWSBAFUUAHRRLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
正規SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)

![N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280960.png)
